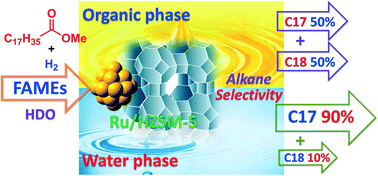Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†
Catalysis Science & Technology Pub Date: 2016-07-18 DOI: 10.1039/C6CY01242F
Abstract
The reaction medium shows a significant effect on the distribution of alkane products for the hydrodeoxygenation of fatty acid methyl esters (FAMEs) over a bifunctional catalyst. Biodiesel-related methyl stearate was hydrodeoxygenated to heptadecane and octadecane over Ru/HZSM-5. In aqueous medium, heptadecane is a predominant product owing to a suppression effect of water on the octadecanol dehydration process. In the case of cyclohexane medium, the C17/(C17 + C18) ratio significantly decreases with the temperature due to a promotion effect of reaction temperature on the octadecanol hydrodeoxygenation process. Our research results further reveal that solvent water can remarkably promote the methyl stearate-to-stearic acid transformation in the network of hydrodeoxygenation of methyl stearate via hydrolysis and hydrogenolysis steps. The hydrodeoxygenation temperature required for methyl stearate is approximately 40 degrees lower in water than in cyclohexane. The reaction pathway involves methyl stearate hydrogenolysis over Ru/HZSM-5 (in water or organic phase) and methyl stearate hydrolysis over HZSM-5 (in water) to generate stearic acid. Octadecanal is a key “intermediate” for subsequent stearic acid-to-octadecanol transformation and is responsible for heptadecane production via the decarbonylation pathway over Ru/HZSM-5, while hydrodeoxygenation of octadecanol leads to the formation of octadecane.


Recommended Literature
- [1] Wobble pairs of the HDV ribozyme play specific roles in stabilization of active site dynamics
- [2] Gas-phase reactivity of CH3OH toward OH at interstellar temperatures (11.7–177.5 K): experimental and theoretical study†
- [3] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [4] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [5] Front cover
- [6] miR-497 regulates fatty acid synthesis via LATS2 in bovine mammary epithelial cells†
- [7] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [8] Electrochemical CO2 sequestration in ionic liquids; a perspective
- [9] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [10] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 117902-15-5









